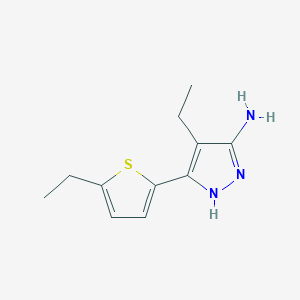
4-Ethyl-3-(5-ethylthiophen-2-yl)-1h-pyrazol-5-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Ethyl-3-(5-ethylthiophen-2-yl)-1h-pyrazol-5-amine is a heterocyclic compound that features a pyrazole ring substituted with ethyl and thiophene groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethyl-3-(5-ethylthiophen-2-yl)-1h-pyrazol-5-amine typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 5-ethylthiophene-2-carboxaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized with ethyl acetoacetate under acidic conditions to yield the desired pyrazole derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
化学反応の分析
Types of Reactions
4-Ethyl-3-(5-ethylthiophen-2-yl)-1h-pyrazol-5-amine can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: Electrophilic substitution reactions can occur on the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Reagents like bromine or chlorine can be used for halogenation reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated derivatives.
科学的研究の応用
4-Ethyl-3-(5-ethylthiophen-2-yl)-1h-pyrazol-5-amine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.
Materials Science: The compound is studied for its electronic properties, making it a candidate for organic semiconductors.
Biological Studies: It is used in studies related to enzyme inhibition and receptor binding.
作用機序
The mechanism of action of 4-Ethyl-3-(5-ethylthiophen-2-yl)-1h-pyrazol-5-amine involves its interaction with specific molecular targets. In medicinal chemistry, it may inhibit enzymes such as kinases, which play a role in cell signaling pathways. The compound’s structure allows it to bind to the active site of these enzymes, thereby blocking their activity and inhibiting cell proliferation.
類似化合物との比較
Similar Compounds
- 4-Ethyl-3-(5-methylthiophen-2-yl)-1h-pyrazol-5-amine
- 4-Ethyl-3-(5-phenylthiophen-2-yl)-1h-pyrazol-5-amine
Uniqueness
4-Ethyl-3-(5-ethylthiophen-2-yl)-1h-pyrazol-5-amine is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This makes it particularly suitable for certain applications in medicinal chemistry and materials science, where these properties are crucial for activity and performance.
特性
分子式 |
C11H15N3S |
|---|---|
分子量 |
221.32 g/mol |
IUPAC名 |
4-ethyl-5-(5-ethylthiophen-2-yl)-1H-pyrazol-3-amine |
InChI |
InChI=1S/C11H15N3S/c1-3-7-5-6-9(15-7)10-8(4-2)11(12)14-13-10/h5-6H,3-4H2,1-2H3,(H3,12,13,14) |
InChIキー |
SDDFDOHGCXDYKJ-UHFFFAOYSA-N |
正規SMILES |
CCC1=CC=C(S1)C2=C(C(=NN2)N)CC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-{1-[(Benzyloxy)carbonyl]-3-hydroxyazetidin-3-yl}aceticacid](/img/structure/B13562942.png)
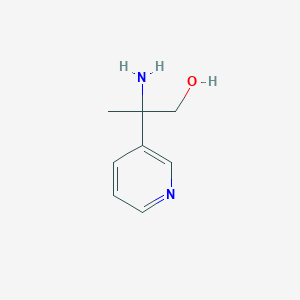

![tert-butylN-[2-(aminomethyl)-2,3-dihydro-1H-inden-2-yl]carbamatehydrochloride](/img/structure/B13562960.png)
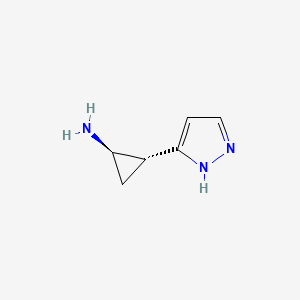
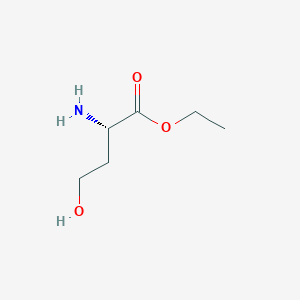
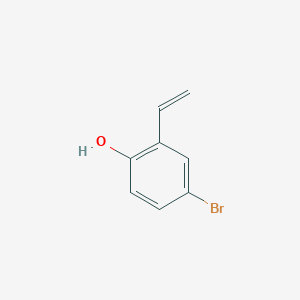
![1-(Hydroxymethyl)bicyclo[2.2.1]heptan-2-one](/img/structure/B13562978.png)
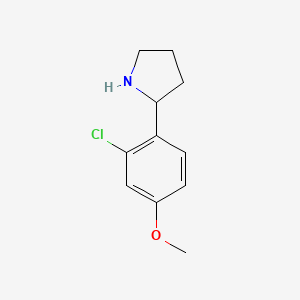
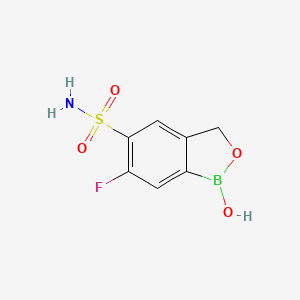
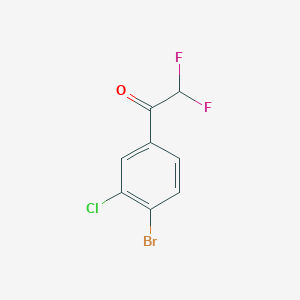
amino}acetic acid](/img/structure/B13563005.png)
![3-((6-Iodo-1H-benzo[d][1,2,3]triazol-1-yl)methyl)tetrahydro-2H-thiopyran 1,1-dioxide](/img/structure/B13563027.png)
